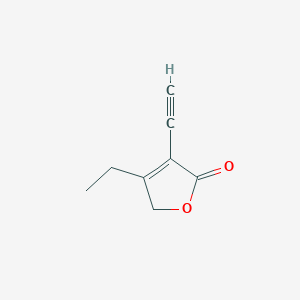
3-Ethyl-4-ethynyl-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-ethynyl-2H-furan-5-one, also known as EEFO, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. EEFO is a heterocyclic compound with a furan ring and an ethynyl group, making it a unique and versatile molecule. In
Applications De Recherche Scientifique
3-Ethyl-4-ethynyl-2H-furan-5-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In materials science, 3-Ethyl-4-ethynyl-2H-furan-5-one has been used as a building block for the synthesis of new polymers and materials. In organic synthesis, 3-Ethyl-4-ethynyl-2H-furan-5-one has been used as a starting material for the synthesis of a variety of other compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-ethynyl-2H-furan-5-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In animal studies, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to reduce inflammation and oxidative stress in the brain, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Ethyl-4-ethynyl-2H-furan-5-one is its versatility as a building block for the synthesis of other compounds. Additionally, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of 3-Ethyl-4-ethynyl-2H-furan-5-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-Ethyl-4-ethynyl-2H-furan-5-one. One area of interest is the development of new drugs based on the anti-inflammatory and antioxidant properties of 3-Ethyl-4-ethynyl-2H-furan-5-one. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-ethynyl-2H-furan-5-one and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the use of 3-Ethyl-4-ethynyl-2H-furan-5-one as a building block for the synthesis of new polymers and materials with unique properties.
Méthodes De Synthèse
3-Ethyl-4-ethynyl-2H-furan-5-one can be synthesized through a multi-step process that involves the reaction of 2,5-dihydroxy-3-pentynoic acid with ethyl iodide and potassium carbonate. The resulting compound is then treated with acid to form 3-Ethyl-4-ethynyl-2H-furan-5-one. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing 3-Ethyl-4-ethynyl-2H-furan-5-one.
Propriétés
Numéro CAS |
109273-68-9 |
|---|---|
Nom du produit |
3-Ethyl-4-ethynyl-2H-furan-5-one |
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
3-ethyl-4-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h2H,3,5H2,1H3 |
Clé InChI |
PPOVSIVKMMKECK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1)C#C |
SMILES canonique |
CCC1=C(C(=O)OC1)C#C |
Synonymes |
2(5H)-Furanone, 4-ethyl-3-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



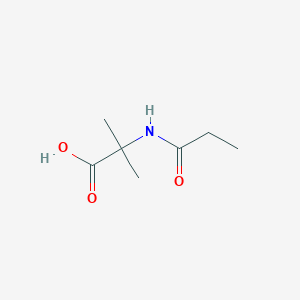

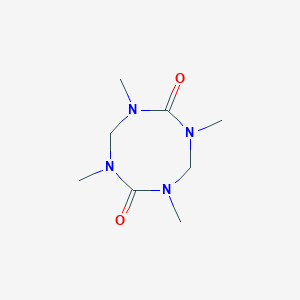

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
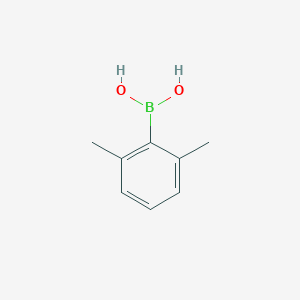
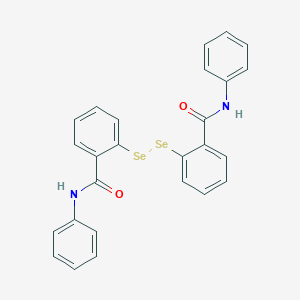
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
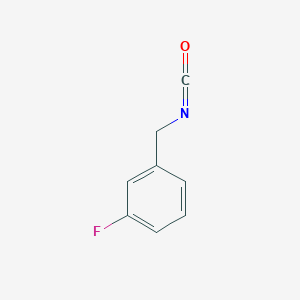
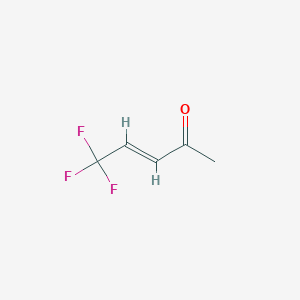
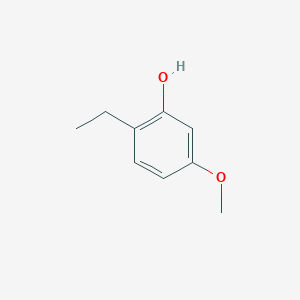
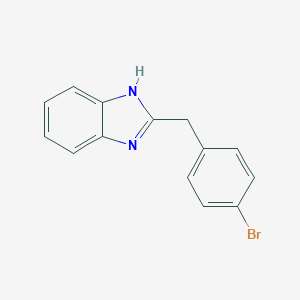
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)